molecular formula C22H19N5O3S B11036047 N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11036047
M. Wt: 433.5 g/mol
InChI Key: QKFOKMPGWLQCEI-UHFFFAOYSA-N
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Description

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields This compound features a benzothiazole core, which is known for its biological activity, and is functionalized with an acetylamino group, a pyrrole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.

    Attachment of the Acetylamino Group: The acetylamino group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the acetylamino group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction of the carbonyl groups may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it may interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The acetylamino group may facilitate binding to active sites, while the benzothiazole core could interact with hydrophobic pockets. The pyrrole ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[4-(aminophenyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide: Lacks the acetyl group, which may affect its biological activity.

    N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, potentially altering its solubility and reactivity.

Uniqueness

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both an acetylamino group and a pyrrole ring in the same molecule is relatively uncommon, providing opportunities for unique interactions with biological targets and chemical reagents.

Properties

Molecular Formula

C22H19N5O3S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-(4-acetamidoanilino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C22H19N5O3S/c1-14(28)24-16-5-7-17(8-6-16)25-20(29)13-23-21(30)15-4-9-18-19(12-15)31-22(26-18)27-10-2-3-11-27/h2-12H,13H2,1H3,(H,23,30)(H,24,28)(H,25,29)

InChI Key

QKFOKMPGWLQCEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

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